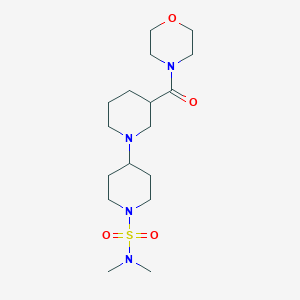
N,N-dimethyl-3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidine-1'-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-dimethyl-3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidine-1'-sulfonamide, also known as DMBCS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
科学的研究の応用
N,N-dimethyl-3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidine-1'-sulfonamide has been studied extensively for its potential applications in various fields, including medicinal chemistry, neuroscience, and drug discovery. In medicinal chemistry, N,N-dimethyl-3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidine-1'-sulfonamide has been shown to exhibit potent inhibitory activity against carbonic anhydrase IX, an enzyme that is overexpressed in various types of cancer. In neuroscience, N,N-dimethyl-3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidine-1'-sulfonamide has been found to enhance the release of dopamine in the brain, which may have implications for the treatment of neurological disorders such as Parkinson's disease. In drug discovery, N,N-dimethyl-3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidine-1'-sulfonamide has been used as a starting material for the synthesis of novel compounds with potential therapeutic applications.
作用機序
The mechanism of action of N,N-dimethyl-3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidine-1'-sulfonamide is not fully understood, but it is believed to involve the inhibition of carbonic anhydrase IX and the modulation of dopamine release in the brain. Carbonic anhydrase IX is an enzyme that is involved in the regulation of pH in cancer cells, and its inhibition by N,N-dimethyl-3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidine-1'-sulfonamide may lead to the disruption of cancer cell growth and survival. The modulation of dopamine release in the brain by N,N-dimethyl-3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidine-1'-sulfonamide may have implications for the treatment of neurological disorders such as Parkinson's disease.
Biochemical and Physiological Effects:
N,N-dimethyl-3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidine-1'-sulfonamide has been shown to exhibit potent inhibitory activity against carbonic anhydrase IX, with an IC50 value of 0.34 μM. It has also been found to enhance the release of dopamine in the brain, with an EC50 value of 0.4 μM. In addition, N,N-dimethyl-3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidine-1'-sulfonamide has been shown to have low toxicity in vitro and in vivo, making it a promising candidate for further study.
実験室実験の利点と制限
One of the main advantages of N,N-dimethyl-3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidine-1'-sulfonamide is its potent inhibitory activity against carbonic anhydrase IX, which makes it a promising candidate for the development of anticancer drugs. Another advantage is its ability to enhance dopamine release in the brain, which may have implications for the treatment of neurological disorders. However, one limitation of N,N-dimethyl-3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidine-1'-sulfonamide is its low solubility in aqueous solutions, which may make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the study of N,N-dimethyl-3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidine-1'-sulfonamide. One direction is the development of novel compounds based on N,N-dimethyl-3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidine-1'-sulfonamide for the treatment of cancer and neurological disorders. Another direction is the investigation of the mechanism of action of N,N-dimethyl-3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidine-1'-sulfonamide, which may lead to the development of more potent and selective inhibitors of carbonic anhydrase IX. Finally, the study of the pharmacokinetics and pharmacodynamics of N,N-dimethyl-3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidine-1'-sulfonamide in vivo may provide valuable information for the development of new drugs based on this compound.
合成法
The synthesis of N,N-dimethyl-3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidine-1'-sulfonamide involves the reaction of N,N-dimethyl-1,4'-bipiperidine-1'-sulfonamide with morpholine-4-carbonyl chloride. The reaction is typically carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The resulting product is then purified using column chromatography.
特性
IUPAC Name |
N,N-dimethyl-4-[3-(morpholine-4-carbonyl)piperidin-1-yl]piperidine-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32N4O4S/c1-18(2)26(23,24)21-8-5-16(6-9-21)20-7-3-4-15(14-20)17(22)19-10-12-25-13-11-19/h15-16H,3-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSNXFAPURUQOIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)N2CCCC(C2)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidine-1'-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-phenylethyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B5303578.png)
![N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]-6-(2-methylpyrrolidin-1-yl)nicotinamide](/img/structure/B5303582.png)
![1-[(2-cyclopropyl-4-methylpyrimidin-5-yl)carbonyl]-4-(1H-imidazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5303595.png)
![2-[1-(3-furylmethyl)-3-oxo-2-piperazinyl]-N-propyl-N-(4-pyridinylmethyl)acetamide](/img/structure/B5303601.png)
![N-benzyl-2-[4-(2-furoyl)-1-piperazinyl]acetamide](/img/structure/B5303608.png)
![N-(2-hydroxyethyl)-2-{1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-3-oxo-2-piperazinyl}acetamide](/img/structure/B5303612.png)
![3-[4-(allyloxy)phenyl]-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5303621.png)
![3-({3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}methyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5303625.png)
![1-{1-[3,5-dimethyl-2-(1H-pyrazol-1-yl)benzyl]piperidin-4-yl}pyrrolidin-2-one](/img/structure/B5303628.png)
![N-{3-[(4aS*,8aR*)-1-butyl-2-oxooctahydro-1,6-naphthyridin-6(2H)-yl]-3-oxopropyl}methanesulfonamide](/img/structure/B5303634.png)

![methyl 6-[(3R*,3aR*,7aR*)-3-(4-methoxyphenyl)hexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]pyrimidine-4-carboxylate](/img/structure/B5303643.png)
![4-(4-fluorobenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5303650.png)
![5-{3-methoxy-4-[3-(2-methylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5303669.png)